An In-depth Technical Guide to the Physical Properties of (S)-1-(3,4-dichlorophenyl)ethanamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of (S)-1-(3,4-dichlorophenyl)ethanamine Hydrochloride
Introduction
(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest within the fields of medicinal chemistry and pharmaceutical development. As a critical chiral intermediate, its primary role is in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a key building block for ligands targeting central nervous system (CNS) sigma (σ) receptors, which are promising therapeutic targets for a range of neurological and psychiatric conditions, including depression.[1] The defined stereochemistry of the (S)-enantiomer is paramount for studying stereospecific pharmacological interactions.[1]
The conversion of the parent amine to its hydrochloride salt is a deliberate and crucial step in the drug development process. This salt formation is designed to enhance the compound's physical properties, particularly its aqueous solubility and stability, which are fundamental for formulation and preclinical evaluation.[1]
This technical guide provides a comprehensive overview of the core physical properties of (S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride. It is intended for researchers, chemists, and drug development professionals who utilize this intermediate, offering not only a compilation of its characteristics but also field-proven insights into the experimental methodologies required for their validation. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative scientific principles.
Section 1: Chemical Identity and Core Properties
A precise understanding of the compound's chemical identity and fundamental properties is the bedrock of its application in research and manufacturing.
Chemical Structure and Identifiers
The molecular structure consists of an ethanamine backbone with a chiral center at the carbon adjacent to the amino group. This carbon is attached to a 3,4-disubstituted dichlorophenyl ring.
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SMILES: Cl[H].CC1=CC=C(Cl)C(Cl)=C1[2]
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InChI Key: UJUFOUVXOUYYRG-YFKPBYRVSA-N (for the free base)
The key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-(3,4-dichlorophenyl)ethanamine;hydrochloride | [1] |
| CAS Number | 823790-74-5 | [2] |
| Molecular Formula | C₈H₁₀Cl₃N | [2][3][4] |
| Molecular Weight | 226.53 g/mol | [2][3][4] |
Physical Properties Summary
These properties are critical for handling, storage, and formulation development.
| Property | Description | Rationale & Significance |
| Appearance | Typically a white to off-white crystalline powder. | The solid, crystalline nature is characteristic of amine hydrochloride salts and is advantageous for handling, weighing, and stability compared to the free base, which is a liquid.[5] |
| Melting Point | Data not publicly available. | A sharp, defined melting point range is a primary indicator of high purity for a crystalline solid.[6][7] Impurities typically cause a depression and broadening of the melting range.[6] Its determination is a fundamental quality control assay. |
| Solubility | High solubility in aqueous media is expected. | The hydrochloride salt form significantly improves aqueous solubility compared to the free base, a critical factor for facilitating formulation in preclinical studies and influencing bioavailability.[1] A similar compound, 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, is highly soluble in water (≥100 mg/mL).[8] |
| Storage | Store at 2-8°C, sealed from moisture, in a dark place under an inert atmosphere. | These conditions prevent degradation from heat, light, and atmospheric moisture, ensuring the compound's integrity and purity over time. |
Section 2: Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. While specific spectra for this compound are proprietary, this section outlines the expected characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of ¹H (proton) and ¹³C (carbon) nuclei.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine (CH) proton at the chiral center, the methyl (CH₃) protons, and the amine (NH₃⁺) protons. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-7.6 ppm). The methine proton would likely be a quartet coupled to the adjacent methyl protons. The methyl protons would appear as a doublet. The amine protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. One would expect to see signals for the six aromatic carbons (four of which are unique due to substitution), the methine carbon, and the methyl carbon. The carbons attached to chlorine atoms will be significantly downfield.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
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Expected Absorptions:
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N-H Stretching: A broad and strong absorption band is expected in the range of 2800-3200 cm⁻¹ for the ammonium salt (R-NH₃⁺).
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C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl group) appear just below 3000 cm⁻¹.
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Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the dichlorophenyl ring.[9]
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C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the carbon-chlorine bonds.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.
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Molecular Ion Peak: The mass spectrum would show the molecular ion for the free base (C₈H₉Cl₂N), not the full hydrochloride salt.
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Isotopic Pattern: A key feature will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[10][11] For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopes:
Section 3: Experimental Protocols for Property Determination
The following protocols describe standardized, self-validating methodologies for determining the critical physical properties discussed.
Protocol for Melting Point Determination
Causality: The melting point is a thermodynamically defined physical constant sensitive to impurities. The presence of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to break it down, and occurs over a wider temperature range.[6] Therefore, a sharp, high melting point is a reliable indicator of purity.[7][12]
Methodology (Capillary Method):
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Sample Preparation: Ensure the (S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride sample is completely dry and finely powdered. Crush any coarse crystals using a mortar and pestle to ensure uniform heat transfer.[7]
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Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 mm by tapping the open end into the powder and then gently tapping the sealed end on a hard surface.[13]
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Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
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Rapid Determination (Optional): Perform an initial rapid heating to quickly find an approximate melting range. This saves time in subsequent, more precise measurements.[6]
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new sample and begin heating at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.0°C). Repeat the determination at least twice to ensure consistency.
Caption: Workflow for accurate melting point determination.
Protocol for Aqueous Solubility Assessment (Equilibrium Method)
Causality: Aqueous solubility is a critical parameter that dictates a compound's behavior in biological systems and its suitability for various dosage forms. For APIs, high solubility is a key component of the Biopharmaceutics Classification System (BCS), which helps predict in vivo performance.[14][15] The equilibrium solubility represents the true saturation point of the compound in a given medium at a specific temperature.
Methodology (Shake-Flask Method):
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Media Preparation: Prepare aqueous buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.[14] The experiments should be conducted at a controlled temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[14][16]
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Sample Addition: Add an excess amount of (S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride to a known volume of each buffer solution in a sealed container. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Agitate the samples (e.g., using a shaker or stirrer) for a sufficient period (typically 12-24 hours) to ensure equilibrium is reached.[17] Periodically take samples to confirm that the concentration has reached a plateau.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The solubility is reported in units of mg/mL or mol/L at each specific pH and temperature.
Caption: Workflow for equilibrium aqueous solubility determination.
Conclusion
(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride is a foundational material for the synthesis of advanced pharmaceutical agents. Its physical properties—particularly its solid state, purity-dependent melting point, and enhanced aqueous solubility—are not merely data points but critical enablers of its utility in a research and development setting. The hydrochloride salt form represents a strategic chemical modification that imparts favorable handling and formulation characteristics. The rigorous, systematic application of the analytical and experimental protocols outlined in this guide ensures the quality, consistency, and reliable performance of this vital intermediate in the drug discovery pipeline.
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